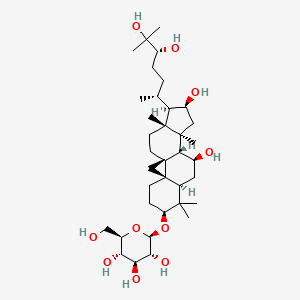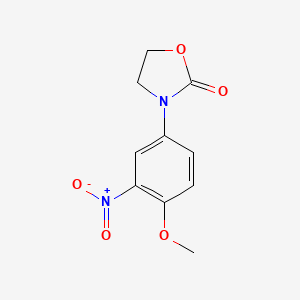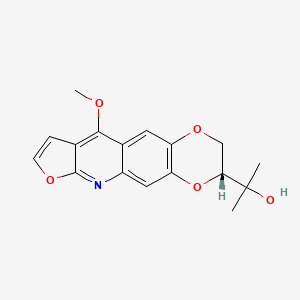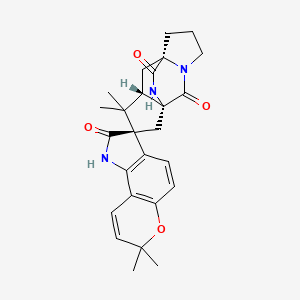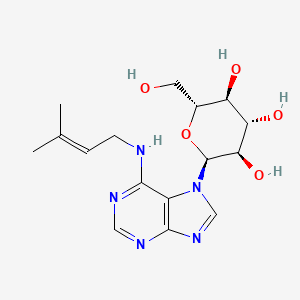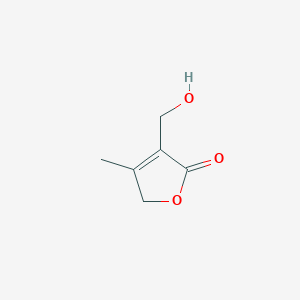
3-hydroxymethyl-4-methyl-furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxymethyl-4-methyl-furan-2(5H)-one is a butenolide that is furan-2(5H)-one substituted by a hydroxymethyl group at position 3 and a methyl group at position 4. Isolated from an edible mushroom Mycoleptodonoides aitchisonii, it exhibits protective activity against endoplasmic reticulum (ER) stress dependent cell death. It has a role as a metabolite and a neuroprotective agent. It is a butenolide and a primary alcohol.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis in Biobased Polyesters
3-Hydroxymethyl-4-methyl-furan-2(5H)-one is valued in the enzymatic synthesis of biobased polyesters. It is used with diacid ethyl esters and catalyzed by Candida antarctica Lipase B, leading to novel biobased furan polyesters with molecular weights around 2000 g/mol. This research highlights its potential in creating sustainable and eco-friendly materials (Jiang et al., 2014).
Catalytic Reduction in Biorefinery
In biorefinery, this compound is integral in the catalytic reduction of biomass-derived furanic compounds. It plays a role in the production of various chemicals, including furfuryl alcohol and bis(hydroxymethyl)furan, through reactions like hydrogenation and C–O hydrogenolysis (Nakagawa et al., 2013).
Antioxidant Activity
This compound shows effectiveness in scavenging superoxide anions, indicating potential antioxidant properties. It is particularly effective with certain substitutions, such as an isobutyl substituent in the furan ring (Point et al., 1998).
Synthesis in Cancer Chemoprevention
A variant, 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one, has been synthesized and is recognized for its anticancer properties. This underscores the compound's potential in medicinal chemistry and cancer treatment (Borikar et al., 2011).
Role in Biochemical Analysis
In analytical chemistry, particularly in the analysis of compounds like patulin in food items, derivatives of 3-hydroxymethyl-4-methyl-furan-2(5H)-one are used as internal standards. This application demonstrates its importance in ensuring accuracy and precision in food safety testing (Llovera et al., 2005).
Biological Activity Studies
Derivatives of this compound have shown significant biological activities, including cytotoxicity against cancer cell lines and bacterial strains. This indicates its potential in developing new therapeutic agents (Phutdhawong et al., 2019).
Eigenschaften
Produktname |
3-hydroxymethyl-4-methyl-furan-2(5H)-one |
|---|---|
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-4-3-9-6(8)5(4)2-7/h7H,2-3H2,1H3 |
InChI-Schlüssel |
HVNDECDCMWQSGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
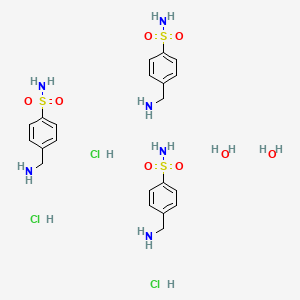
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
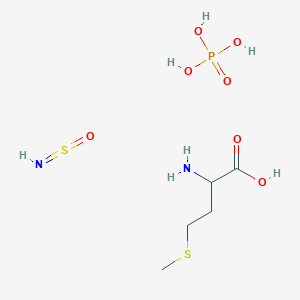
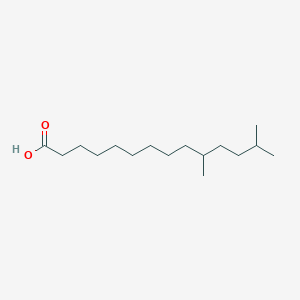
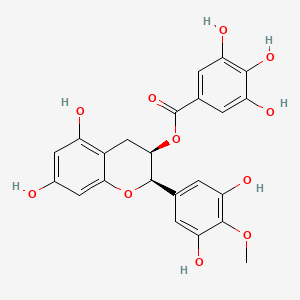
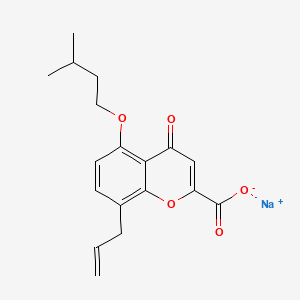
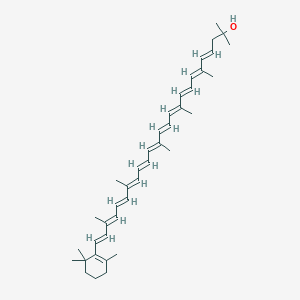
![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)
